molecular formula C10H11N3O2 B099586 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 18233-09-5

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B099586
CAS RN: 18233-09-5
M. Wt: 205.21 g/mol
InChI Key: XHIFSPYKQYEHCD-UHFFFAOYSA-N
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Description

The compound 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential in various biological applications. The oxadiazole ring is a five-membered structure containing two nitrogen atoms and one oxygen atom. Substituents on this ring can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of appropriate precursors. For instance, the synthesis of triazolo[4,5-c][1,2,5]oxadiazol-5-ium-4-ides, which are structurally related to 1,3,4-oxadiazoles, has been achieved starting from 3-amino-4-azido-1,2,5-oxadiazole, followed by intramolecular cyclization . Although the exact synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is not detailed in the provided papers, similar methodologies could be applied, involving key steps such as cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring. The substitution pattern on this ring is crucial for the compound's properties. X-ray crystallography has been used to confirm the structures of related compounds, ensuring the accuracy of the synthesized molecules .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including substitution and cyclization. For example, the reaction of 1,3,4-oxadiazoles with chloropentane-2,4-dione leads to the formation of thiazoles . The reactivity of the oxadiazole ring allows for the introduction of different substituents, which can be tailored to achieve desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's stability, solubility, and thermal properties. Techniques such as NMR spectroscopy, thermogravimetry, and differential scanning calorimetry have been employed to study these properties in related compounds . The specific properties of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine would depend on the nature of the ethoxyphenyl substituent and its interaction with the oxadiazole core.

Relevant Case Studies

Case studies involving oxadiazole derivatives have demonstrated their potential in various applications, including anticancer activity. For instance, a series of 1,2,4-oxadiazol-3-yl derivatives exhibited good to moderate anticancer activity against several human cancer cell lines . Additionally, oxadiazole derivatives have been evaluated for their antioxidant activities, with some showing significant potential as antioxidant agents . These studies highlight the versatility of oxadiazole derivatives and their potential for further development in pharmaceutical research.

Scientific Research Applications

Antimicrobial Activities

Research has explored the antimicrobial potential of 1,3,4-oxadiazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including 1,3,4-oxadiazole compounds, and found them to possess moderate to good antimicrobial activities against various microorganisms. These findings suggest the utility of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives in combating microbial infections by inhibiting the growth of bacteria and fungi (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anticancer and Antiproliferative Activities

The anticancer properties of 1,3,4-oxadiazole derivatives have also been extensively studied. Yakantham et al. (2019) designed and synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). The study found that these compounds exhibited good to moderate activity on all cell lines, indicating the potential of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine in cancer research and therapy (T. Yakantham, R. Sreenivasulu, R. Raju, 2019).

Ahsan et al. (2018) investigated the antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs against a panel of NCI human cancer cell lines. Compounds from this study showed significant antiproliferative activity, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Mohamed Jawed Ahsan, R. Meena, S. Dubey, V. Khan, Sunita Manda, Surender Singh Jadav, Piush Sharma, Mohammed H. Geesi, M. Z. Hassan, Md. Afroz Bakht, Y. Riadi, Md Habban Akhter, Salahuddin, R. Gundla, 2018).

properties

IUPAC Name

5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIFSPYKQYEHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589837
Record name 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

18233-09-5
Record name 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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